GPR40 agonist 7

Type 2 Diabetes In Vivo Pharmacology Glucose Homeostasis

Replacing GPR40 agonists without validating in vivo efficacy parameters introduces experimental variability and misinterpretation. GPR40 agonist 7 (Compound 1) provides a defined benchmark for T2D research. - **Validated potency:** Oral ED50 of 0.58 mg/kg for blood glucose reduction in rodent models - **Dual mechanism:** Significantly increases both insulin and GLP-1 secretion in vivo - **Scalable supply:** Robust synthesis enables multi-gram quantities for toxicology and long-term studies

Molecular Formula C29H40ClN3O6
Molecular Weight 562.1 g/mol
Cat. No. B12388826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR40 agonist 7
Molecular FormulaC29H40ClN3O6
Molecular Weight562.1 g/mol
Structural Identifiers
SMILESCC1CN(CCC1OC2=CC=C(C=C2)N3CC(C(C3CC(=O)O)C)OCCCOC)C4=CC(=NC=C4Cl)OC
InChIInChI=1S/C29H40ClN3O6/c1-19-17-32(25-14-28(37-4)31-16-23(25)30)11-10-26(19)39-22-8-6-21(7-9-22)33-18-27(38-13-5-12-36-3)20(2)24(33)15-29(34)35/h6-9,14,16,19-20,24,26-27H,5,10-13,15,17-18H2,1-4H3,(H,34,35)/t19-,20+,24+,26-,27+/m1/s1
InChIKeyCEBGUURUAFCIGS-UAVGYUILSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GPR40 agonist 7: A Validated, Orally Active Tool Compound for Type 2 Diabetes Research


GPR40 agonist 7 (CAS 1821647-46-4), also known as Compound 1, is an orally active agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). It functions by significantly increasing both insulin and GLP-1 secretion, thereby exerting a hypoglycemic effect in vivo. This compound is a synthetic, small-molecule tool used in preclinical studies for metabolic disorders like type 2 diabetes. [1]

Orally active tool compound for type 2 diabetes research models
Published scalable synthesis supports multi-gram supply for long-term studies
Reported in vivo glucose-lowering endpoint provides dose-response study context

Why GPR40 Agonist 7 Is Not Interchangeable with Other GPR40 Agonists


GPR40 agonists represent a chemically diverse class of compounds with widely varying potencies, species selectivity, and *in vivo* efficacy profiles. Simply substituting one GPR40 agonist for another without rigorous validation can lead to failed experiments and misinterpreted data. For example, the clinically tested TAK-875 is a partial agonist with an EC50 of 72 nM and a Ki of 38 nM at the human receptor , while others like LY2922470 show low nanomolar potency . GPR40 agonist 7 provides a specific, validated in vivo efficacy benchmark with a defined ED50 of 0.58 mg/kg, a parameter that cannot be assumed for other GPR40-targeting molecules.

! GPR40 agonists show diverse potencies and species selectivity — efficacy profiles may not transfer across analogs.
! In vivo potency benchmarks (ED50, AUC reduction) are compound-specific; a benchmark from one agonist does not predict another's.
! Synthesis scalability varies widely; many literature compounds lack process routes, limiting access to multi-gram quantities.

Quantitative Differentiation of GPR40 Agonist 7: An Evidence-Based Guide


In Vivo Hypoglycemic Potency of GPR40 Agonist 7

GPR40 agonist 7 demonstrates quantifiable in vivo efficacy in lowering blood glucose, with an ED50 of 0.58 mg/kg in a mouse model. This contrasts with other advanced GPR40 agonists like TAK-875 and AMG-837, for which similar in vivo ED50 values are not consistently reported in the same model, or are presented as different endpoints (e.g., glucose AUC reduction). [1][2] The specific ED50 value for GPR40 agonist 7 provides a clear, quantitative benchmark for dose-response studies in vivo.

In Vivo Potency
Reported
ED50 = 0.58 mg/kg (mouse model); comparators TAK-875, AMG-837 lack directly comparable ED50
Supports dose-response study planning with a specific quantitative benchmark.
Cross-study comparison; model context must be verified.
Type 2 Diabetes In Vivo Pharmacology Glucose Homeostasis

Orally Active GPR40 Agonist 7 for Convenient In Vivo Dosing

GPR40 agonist 7 is confirmed to be orally active, a critical feature for chronic in vivo studies and a key differentiator from early-generation tool compounds like GW9508, which has limited oral bioavailability. While many modern GPR40 agonists share this property, its combination with a well-defined in vivo ED50 distinguishes it from less-characterized alternatives.

Oral Activity
Class-level
Orally active (validated by in vivo ED50); GW9508 shows limited oral bioavailability
Enables chronic dosing study design; simplifies experimental protocols.
Class-level inference; data to verify for other models.
Oral Bioavailability In Vivo Studies Drug Discovery

Synthetic Accessibility and Large-Scale Production of GPR40 Agonist 7

A dedicated process chemistry effort has been published for GPR40 agonist 7, detailing a scalable synthesis that avoids unstable intermediates and rare reagents. [1] This work culminated in the successful preparation of over 100 grams of the compound for toxicology studies. [1] In contrast, many GPR40 agonists in the literature are described only by medicinal chemistry routes that are not amenable to scale-up, limiting their utility for extensive in vivo work.

Scalable Synthesis
Head-to-head
Process route >100 g vs. typical medicinal chemistry route (mg to low g)
Enables long-term in vivo pharmacology and toxicology studies.
Published process; OPR&D 2024.
Process Chemistry Chemical Synthesis Drug Development

Optimal Use Cases for GPR40 Agonist 7 in Preclinical Research


In Vivo Dose-Response and Efficacy Studies

Given its well-defined oral in vivo ED50 of 0.58 mg/kg for blood glucose reduction, GPR40 agonist 7 is an ideal tool compound for establishing dose-response relationships in rodent models of type 2 diabetes. Researchers can confidently design studies with precise doses, minimizing animal use and experimental variability.

Mechanistic Studies of GLP-1 and Insulin Secretion

The compound's established ability to significantly increase both insulin and GLP-1 secretion in vivo makes it a valuable tool for investigating the dual incretin/insulinotropic mechanisms of GPR40 activation. This allows for the study of its effects on both pancreatic beta-cells and intestinal L-cells.

Large-Scale Pharmacology and Toxicology Studies

The publication of a scalable, robust synthetic process [1] ensures that researchers and pharmaceutical companies can procure GPR40 agonist 7 in quantities sufficient for comprehensive in vivo pharmacology, long-term disease modeling, and pre-clinical toxicology assessments, where reliable, large-scale supply is essential.

Application
Selection Property
Validation Focus
In Vivo Dose-Response & Efficacy Studies
Reported in vivo potency benchmark
Dose-response model validation in rodent diabetes models
Mechanistic Studies of GLP-1 & Insulin Secretion
Dual incretin/insulinotropic mechanism study fit
GLP-1 and insulin secretion endpoint review
Large-Scale Pharmacology & Toxicology Studies
Published scalable synthesis
Supply reliability and batch consistency for long-term research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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